![molecular formula C16H12Cl2N2S2 B2831958 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 727718-10-7](/img/structure/B2831958.png)

4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

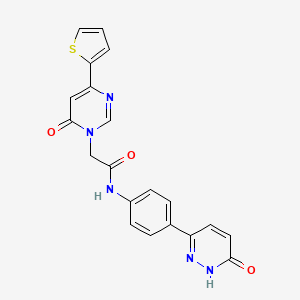

This compound is a thioxopyrimidine derivative . It is used in the synthesis of some novel thieno[2, 3-d] pyrimidines and their antibacterial activity . The molecular formula of this compound is C16H12Cl2N2S2 .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound includes a thioxopyrimidine moiety . The exact mass of this compound is 365.982 .Chemical Reactions Analysis

The reaction involving this compound does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 367.32 . Other properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research indicates the synthesis of thienopyrimidine derivatives and their evaluation for antimicrobial activities. These compounds have been studied for their potential to inhibit the growth of various Gram-positive and Gram-negative bacteria, showcasing the importance of thienopyrimidine structures in the development of new antimicrobial agents (Essam Abdelghani et al., 2017).

Anticancer and Anti-inflammatory Properties

Another study focused on synthesizing new thienopyrimidine derivatives to assess their antimicrobial and anti-inflammatory properties. These compounds demonstrated significant activity against fungi, bacteria, and inflammation, highlighting the therapeutic potential of thienopyrimidines in treating infections and inflammatory conditions (M. Tolba et al., 2018).

Cytostatic and Antiviral Profiling

Thieno-fused 7-deazapurine ribonucleosides derived from thienopyrimidine structures have been synthesized and evaluated for their cytostatic and antiviral activities. These compounds showed promising results against cancer, leukemia cell lines, and Hepatitis C Virus (HCV), suggesting their potential in cancer therapy and antiviral treatments (M. Tichy et al., 2017).

Novel Synthesis Methods

The development of novel synthesis methods for thienopyrimidine derivatives also represents a significant area of research. These methods facilitate the production of compounds with potential medicinal and biological activities, further expanding the scope of thienopyrimidine application in therapeutic domains (Yang-Heon Song, 2007).

Nonlinear Optical (NLO) Properties

Thienopyrimidine derivatives have been explored for their nonlinear optical (NLO) properties, contributing to advancements in the field of materials science. These studies focus on the electronic and optical characteristics of thienopyrimidines, underlining their potential in optoelectronic applications (A. Hussain et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as heterocyclic pyrimidine scaffolds, have been found to exhibit diverse biological activities .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrimidine derivatives have been associated with a variety of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Pharmacokinetics

The molecular weight of the compound is 224714 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

12-chloro-10-[(4-chlorophenyl)sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S2/c17-9-4-6-10(7-5-9)21-8-13-19-15(18)14-11-2-1-3-12(11)22-16(14)20-13/h4-7H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFLNNAGNWVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)

![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)

![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)

![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)

![9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831884.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831886.png)

![3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2831887.png)

![4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2831888.png)

![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)

![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)

![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)